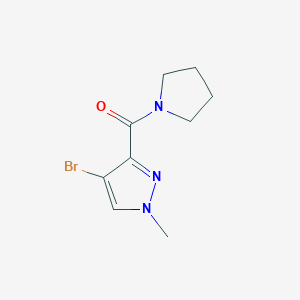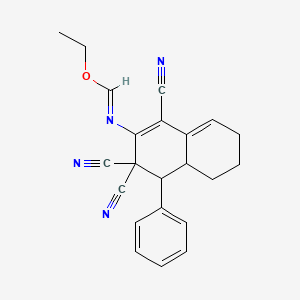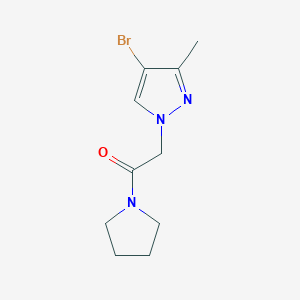![molecular formula C23H28N4O4 B10907697 N'~1~,N'~5~-bis[(1E)-1-(4-hydroxyphenyl)propylidene]pentanedihydrazide](/img/structure/B10907697.png)
N'~1~,N'~5~-bis[(1E)-1-(4-hydroxyphenyl)propylidene]pentanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~5~-BIS[(E)-1-(4-HYDROXYPHENYL)PROPYLIDENE]PENTANEDIHYDRAZIDE is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two 4-hydroxyphenyl groups attached to a pentanedihydrazide backbone through propylidene linkages, forming a symmetrical molecule with potential biological and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~5~-BIS[(E)-1-(4-HYDROXYPHENYL)PROPYLIDENE]PENTANEDIHYDRAZIDE typically involves the condensation reaction between 4-hydroxybenzaldehyde and pentanedihydrazide. The reaction is carried out under reflux conditions in an ethanol solvent, with a few drops of glacial acetic acid to catalyze the process. The reaction mixture is heated for several hours until the desired product precipitates out .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for temperature control and reagent addition ensures high yield and purity of the final product. Post-reaction, the compound is purified through recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~5~-BIS[(E)-1-(4-HYDROXYPHENYL)PROPYLIDENE]PENTANEDIHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine groups can be reduced to form amines.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to substitute the hydroxyl groups.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of diamine derivatives.
Substitution: Formation of ether or ester derivatives depending on the substituent.
Scientific Research Applications
N’~1~,N’~5~-BIS[(E)-1-(4-HYDROXYPHENYL)PROPYLIDENE]PENTANEDIHYDRAZIDE has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antioxidant due to the presence of phenolic hydroxyl groups.
Medicine: Explored for its anti-inflammatory and anticancer properties in preclinical studies.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its structural rigidity and functional groups.
Mechanism of Action
The biological activity of N’~1~,N’~5~-BIS[(E)-1-(4-HYDROXYPHENYL)PROPYLIDENE]PENTANEDIHYDRAZIDE is primarily attributed to its ability to interact with various molecular targets. The hydroxyl groups can scavenge free radicals, providing antioxidant effects. The compound can also inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. In cancer research, it has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
Comparison with Similar Compounds
Similar Compounds
N’~1~,N’~5~-BIS[(E)-1-(4-METHOXYPHENYL)PROPYLIDENE]PENTANEDIHYDRAZIDE: Similar structure but with methoxy groups instead of hydroxyl groups, leading to different reactivity and biological activity.
N’~1~,N’~5~-BIS[(E)-1-(4-CHLOROPHENYL)PROPYLIDENE]PENTANEDIHYDRAZIDE: Contains chloro groups, which can influence its electronic properties and reactivity.
Uniqueness
N’~1~,N’~5~-BIS[(E)-1-(4-HYDROXYPHENYL)PROPYLIDENE]PENTANEDIHYDRAZIDE is unique due to the presence of hydroxyl groups, which enhance its antioxidant properties and potential for forming hydrogen bonds. This makes it particularly useful in biological applications where such interactions are crucial.
Properties
Molecular Formula |
C23H28N4O4 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N,N'-bis[(E)-1-(4-hydroxyphenyl)propylideneamino]pentanediamide |
InChI |
InChI=1S/C23H28N4O4/c1-3-20(16-8-12-18(28)13-9-16)24-26-22(30)6-5-7-23(31)27-25-21(4-2)17-10-14-19(29)15-11-17/h8-15,28-29H,3-7H2,1-2H3,(H,26,30)(H,27,31)/b24-20+,25-21+ |
InChI Key |
XQEPYHKOUIYRHB-CTWPWMDCSA-N |
Isomeric SMILES |
CC/C(=N\NC(=O)CCCC(=O)N/N=C(/C1=CC=C(C=C1)O)\CC)/C2=CC=C(C=C2)O |
Canonical SMILES |
CCC(=NNC(=O)CCCC(=O)NN=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,4-difluorophenoxy)methyl]-N-(3,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10907615.png)
![5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N'-[2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]furan-2-carbohydrazide](/img/structure/B10907620.png)
![(5Z)-5-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10907621.png)

![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B10907624.png)

![(3,6-dichloro-1-benzothiophen-2-yl){4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]piperazin-1-yl}methanone](/img/structure/B10907634.png)

![N'-[(Z)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-4-fluorobenzohydrazide](/img/structure/B10907644.png)
![N-benzyl-4-{[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]amino}benzenesulfonamide](/img/structure/B10907647.png)
![(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(3-fluorobenzyl)piperazin-1-yl]methanone](/img/structure/B10907650.png)
![4-[(2E)-2-benzylidenehydrazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)-1,3,5-triazin-2-amine](/img/structure/B10907673.png)
![N,N'-bis[(E)-(4-chlorophenyl)methylidene]dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide](/img/structure/B10907675.png)
![N-(4-cyanophenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B10907680.png)
